molecular formula C10H12BrNO4S B1413678 Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate CAS No. 2173136-82-6

Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate

Cat. No.: B1413678
CAS No.: 2173136-82-6
M. Wt: 322.18 g/mol
InChI Key: SUEBODDNFQQDEJ-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate is a useful research compound. Its molecular formula is C10H12BrNO4S and its molecular weight is 322.18 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate is a compound of growing interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by a benzoate ester structure with a sulfonamide group and a bromoethyl moiety. The synthesis typically involves the reaction of methyl 4-aminobenzoate with sulfonyl chloride derivatives followed by bromination with bromoethylamine. This synthetic pathway allows for the introduction of various substituents that can modulate biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds similar in structure have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism of action is believed to involve inhibition of specific enzymes critical for cancer cell proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7TBDCurrent Study
Similar Sulfonamide DerivativeHCT1164.363
DoxorubicinHCT1160.5

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on carbonic anhydrase (CA), particularly the CAIX isozyme, which is overexpressed in many tumors. Inhibition of CAIX can lead to reduced tumor growth and metastasis by altering the tumor microenvironment.

Table 2: Enzyme Inhibition Data

CompoundEnzymeKd (nM)Selectivity
This compoundCAIXTBDTBD
Methyl 5-sulfamoyl-benzoateCAIX0.12>100-fold over others

The proposed mechanism by which this compound exerts its biological activity includes:

  • Covalent Binding : The bromoethyl group may facilitate covalent interactions with nucleophilic sites on target proteins, leading to irreversible inhibition.
  • Enzyme Inhibition : The sulfonamide moiety is known to interact with carbonic anhydrase, disrupting its function and thereby affecting pH regulation in tumors.
  • Cell Cycle Arrest : Similar compounds have shown the ability to induce apoptosis in cancer cells, potentially through the activation of pro-apoptotic pathways.

Case Studies and Research Findings

Several case studies have investigated the biological activities of related compounds:

  • Study on Anticancer Activity :
    • A study demonstrated that derivatives with similar sulfonamide groups exhibited high cytotoxicity against MCF-7 cells, suggesting that modifications to the sulfonamide structure can enhance activity .
  • Enzyme Selectivity Research :
    • Research focused on CA inhibitors showed that structural variations significantly affect binding affinity and selectivity towards CAIX over other isoforms .
  • In Vivo Studies :
    • Preliminary in vivo studies indicated that compounds with similar scaffolds could reduce tumor size in xenograft models, supporting their potential as therapeutic agents .

Properties

IUPAC Name

methyl 4-(2-bromoethylsulfamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S/c1-16-10(13)8-2-4-9(5-3-8)17(14,15)12-7-6-11/h2-5,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEBODDNFQQDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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